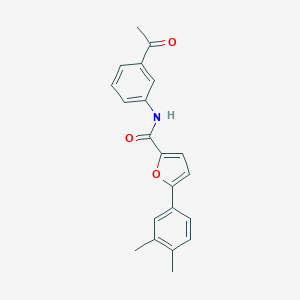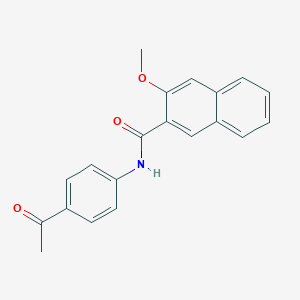
N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent and selective inhibitor of the TRPA1 ion channel, which is involved in pain and inflammation. CFM-2 has shown promise in various research applications, including the study of pain, inflammation, and respiratory diseases.
Mécanisme D'action
N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide works by selectively inhibiting the TRPA1 ion channel, which is involved in pain and inflammation. The TRPA1 ion channel is activated by various stimuli, including cold temperatures, irritants, and inflammatory mediators. By inhibiting the TRPA1 ion channel, N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide can reduce pain and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide has been shown to have anti-inflammatory effects in animal models of asthma and COPD. It has also been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide has been shown to have a high degree of selectivity for the TRPA1 ion channel, which reduces the likelihood of off-target effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the TRPA1 ion channel, which makes it useful for studying pain and inflammation. N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide has also been shown to have anti-inflammatory effects in animal models of asthma and COPD, which makes it useful for studying respiratory diseases. However, N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide has some limitations for use in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide is also expensive and difficult to synthesize, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide. One potential area of research is the study of N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide in combination with other drugs for the treatment of pain and inflammation. Another potential area of research is the study of N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide in animal models of other diseases, such as cancer and autoimmune diseases. Additionally, further research is needed to better understand the long-term effects of N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide and its potential use in clinical settings.
Méthodes De Synthèse
N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of a chlorinating agent, a morpholine derivative, and a fluorinating agent. The resulting compound is purified using various techniques, including chromatography and recrystallization.
Applications De Recherche Scientifique
N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide has been extensively studied for its potential use in scientific research. It has shown promise in various research applications, including the study of pain, inflammation, and respiratory diseases. N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide has been shown to be a potent and selective inhibitor of the TRPA1 ion channel, which is involved in pain and inflammation. It has also been shown to have anti-inflammatory effects in animal models of asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
Formule moléculaire |
C17H16ClFN2O2 |
|---|---|
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-morpholin-4-ylphenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C17H16ClFN2O2/c18-13-4-5-16(21-6-8-23-9-7-21)15(11-13)20-17(22)12-2-1-3-14(19)10-12/h1-5,10-11H,6-9H2,(H,20,22) |
Clé InChI |
VLQNAGGNUCZMSF-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)F |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(piperidin-1-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244310.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244312.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)

![3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244317.png)

![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3,5-dimethoxybenzamide](/img/structure/B244325.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide](/img/structure/B244327.png)
![4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244330.png)
![3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244331.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide](/img/structure/B244332.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244333.png)
